Stereochemical Complexity: 16 Theoretical Stereoisomers Versus Linear Tetrols
Cyclobutane-1,2,3,4-tetrol possesses four stereocenters, yielding a theoretical maximum of 2⁴ = 16 stereoisomers . In contrast, linear butane-1,2,3,4-tetrol (which includes erythritol and threitol as naturally occurring stereoisomers) has only three stereocenters due to terminal symmetry, producing a theoretical maximum of 2³ = 8 stereoisomers. The cyclobutane scaffold's reduced symmetry and fixed ring geometry enable a richer stereochemical landscape, providing researchers with a more diverse toolkit of pre-organized, rigid stereoisomers for investigating structure-activity relationships. This is a class-level inference supported by established stereochemical principles governing cyclic versus acyclic polyols .
| Evidence Dimension | Theoretical number of stereoisomers based on stereocenter count |
|---|---|
| Target Compound Data | Up to 16 theoretical stereoisomers (4 stereocenters, symmetry reduces actual unique forms) |
| Comparator Or Baseline | Butane-1,2,3,4-tetrol (erythritol/threitol class): maximum 8 stereoisomers (3 stereocenters) |
| Quantified Difference | 2× higher theoretical stereoisomer capacity (16 vs. 8) |
| Conditions | Theoretical stereochemical analysis based on constitutional formula |
Why This Matters
A 2× larger stereochemical space enables finer interrogation of chiral recognition phenomena and expands the accessible chemical diversity for screening campaigns.
